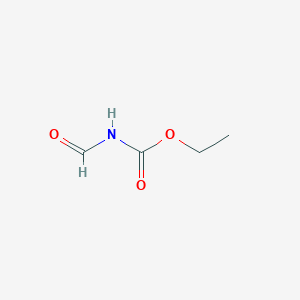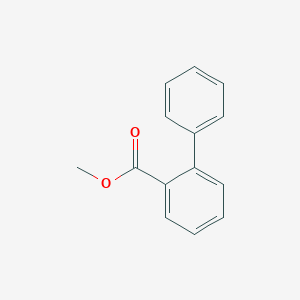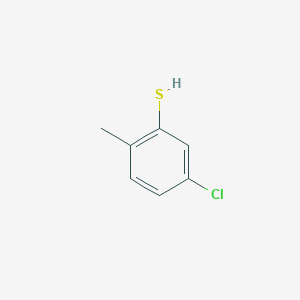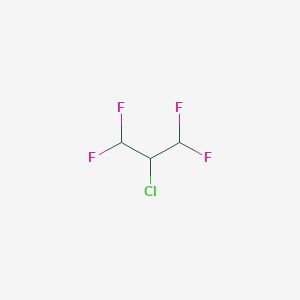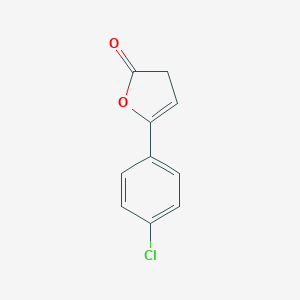
5-(4-chlorophenyl)-3H-furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3H-furan-2-one is a chemical compound with the molecular formula C10H6ClO2. It is also known as 4-chlorocoumarin or 4-chloro-3-hydroxy-2H-furan-2-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-(4-chlorophenyl)-3H-furan-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical And Physiological Effects
5-(4-chlorophenyl)-3H-furan-2-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess antioxidant properties by scavenging free radicals and preventing oxidative damage.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(4-chlorophenyl)-3H-furan-2-one in lab experiments include its easy synthesis, low cost, and potential applications in various fields of scientific research. However, there are also some limitations associated with its use. For example, this compound may exhibit low solubility in some solvents, which may limit its use in certain experiments. Furthermore, it may exhibit toxicity at high concentrations, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on 5-(4-chlorophenyl)-3H-furan-2-one. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential applications in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the synthesis of new derivatives of 5-(4-chlorophenyl)-3H-furan-2-one should be explored to improve its biological activity and selectivity.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-3H-furan-2-one involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, the type and amount of catalyst used, and the reaction time.
Scientific Research Applications
5-(4-chlorophenyl)-3H-furan-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been used as a starting material for the synthesis of other biologically active compounds.
properties
CAS RN |
18338-90-4 |
|---|---|
Product Name |
5-(4-chlorophenyl)-3H-furan-2-one |
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3H-furan-2-one |
InChI |
InChI=1S/C10H7ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2 |
InChI Key |
ZZTGFKUHHHBCJI-UHFFFAOYSA-N |
SMILES |
C1C=C(OC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C=C(OC1=O)C2=CC=C(C=C2)Cl |
Other CAS RN |
18338-90-4 |
synonyms |
5-(4-chlorophenyl)-3H-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



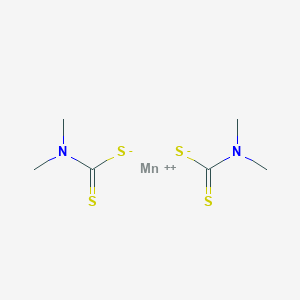
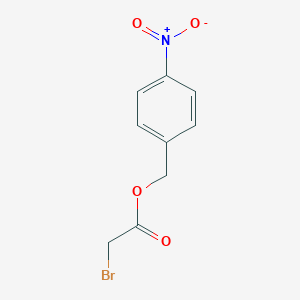
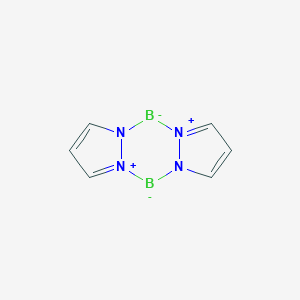
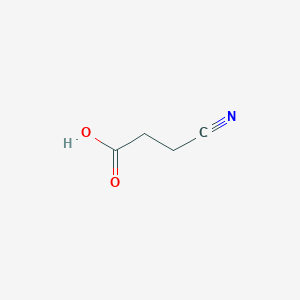
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
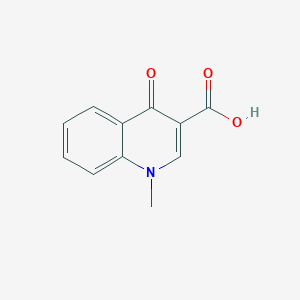
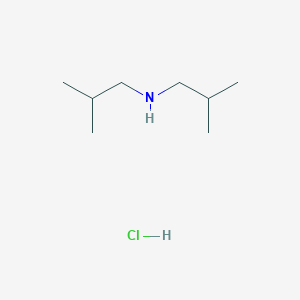
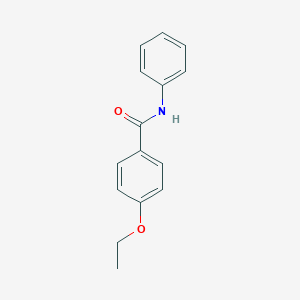
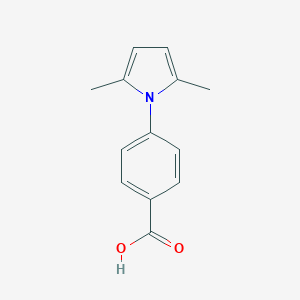
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
